molecular formula C29H30N8O4 B12371543 Jak3/btk-IN-7

Jak3/btk-IN-7

Cat. No.: B12371543
M. Wt: 554.6 g/mol
InChI Key: XLTSMXXGRIGBEL-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jak3/btk-IN-7 is a dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases play crucial roles in various cellular processes, including immune response and signal transduction. Inhibitors of these kinases are of significant interest in the treatment of autoimmune diseases and certain cancers .

Preparation Methods

The synthesis of Jak3/btk-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve batch or continuous flow processes, with stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Jak3/btk-IN-7 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Jak3/btk-IN-7 has a wide range of scientific research applications:

Mechanism of Action

Jak3/btk-IN-7 exerts its effects by selectively inhibiting the activity of JAK3 and BTK. These kinases are involved in the signaling pathways that regulate immune cell function and proliferation. By inhibiting these kinases, this compound can modulate immune responses and reduce inflammation .

The molecular targets of this compound include the ATP-binding sites of JAK3 and BTK. The compound binds to these sites, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition disrupts the signaling pathways, leading to reduced cellular proliferation and immune response .

Properties

Molecular Formula

C29H30N8O4

Molecular Weight

554.6 g/mol

IUPAC Name

N-[7-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzodioxol-4-yl]-4-(dimethylamino)benzamide

InChI

InChI=1S/C29H30N8O4/c1-4-22(38)36-13-5-6-19(14-36)37-28-23(27(30)31-15-32-28)24(34-37)20-11-12-21(26-25(20)40-16-41-26)33-29(39)17-7-9-18(10-8-17)35(2)3/h4,7-12,15,19H,1,5-6,13-14,16H2,2-3H3,(H,33,39)(H2,30,31,32)/t19-/m1/s1

InChI Key

XLTSMXXGRIGBEL-LJQANCHMSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)C4=NN(C5=NC=NC(=C45)N)[C@@H]6CCCN(C6)C(=O)C=C)OCO3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)C4=NN(C5=NC=NC(=C45)N)C6CCCN(C6)C(=O)C=C)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.